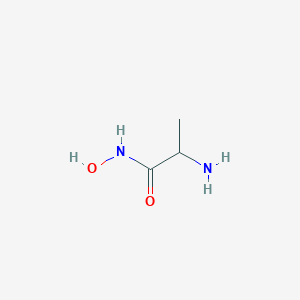

2-amino-N-hydroxypropanamide

Übersicht

Beschreibung

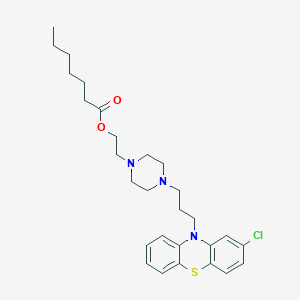

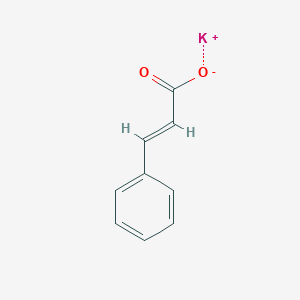

2-amino-N-hydroxypropanamide, also known as β-alaninehydroxamic acid, is a chemical compound with the molecular formula C3H8N2O2. It is characterized by the presence of an amino group, a hydroxyl group, and an amide group attached to a three-carbon backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-amino-N-hydroxypropanamide can be synthesized through several methods. One common approach involves the reaction of β-alanine with hydroxylamine under acidic conditions. The reaction typically proceeds as follows:

- Dissolve β-alanine in water.

- Add hydroxylamine hydrochloride to the solution.

- Adjust the pH to acidic conditions using hydrochloric acid.

- Heat the mixture to promote the reaction.

- Isolate the product by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-hydroxypropanamide undergoes various chemical reactions, including:

Complexation: It forms complexes with metal ions such as vanadium, cobalt, nickel, and copper.

Oxidation and Reduction: The compound can participate in redox reactions, particularly with transition metal ions.

Substitution: It can undergo substitution reactions where the hydroxyl or amino groups are replaced by other functional groups.

Common Reagents and Conditions

Complexation: Metal salts (e.g., vanadium pentoxide, cobalt chloride) in aqueous solutions at varying pH levels.

Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride).

Substitution: Reagents such as acyl chlorides or alkyl halides under appropriate conditions.

Major Products Formed

Complexation: Metal-ligand complexes with varying stoichiometries.

Oxidation and Reduction: Oxidized or reduced forms of the compound.

Substitution: Derivatives with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

2-amino-N-hydroxypropanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-amino-N-hydroxypropanamide involves its ability to chelate metal ions through its hydroxamate and amino groups. This chelation can inhibit metal-dependent enzymes and disrupt metal ion homeostasis in biological systems. The compound’s interactions with metal ions can also influence redox reactions and other biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-hydroxypropanamide: Lacks the amino group present in 2-amino-N-hydroxypropanamide.

2-aminoacetamide: Lacks the hydroxyl group present in this compound.

β-alanine: Lacks both the hydroxyl and amide groups present in this compound.

Uniqueness

This compound is unique due to its combination of amino, hydroxyl, and amide functional groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets .

Eigenschaften

IUPAC Name |

2-amino-N-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c1-2(4)3(6)5-7/h2,7H,4H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAQJFBTHFOHLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15465-70-0 | |

| Record name | NSC3839 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-amino-N-hydroxypropanamide interact with metal ions, and what are the implications of this interaction?

A1: this compound (ahpr) acts as a bidentate ligand, primarily coordinating to metal ions through its hydroxamate moiety (NHO-) and amino group (NH2) [, , ]. The specific coordination mode and the resulting complex stability are influenced by factors like pH and the specific metal ion involved. For instance, with copper(II), nickel(II), and cobalt(II), chelation occurs via both the hydroxamate and amino groups []. In contrast, vanadium(V) complexes primarily involve interactions with the deprotonated β-alaninehydroxamate anion (L-) over a wide pH range (2.5-10.5) []. These metal-ahpr complexes have been proposed as models for understanding substratum-metal bonding in biological systems due to the presence of similar interactions in metalloenzymes []. This is particularly relevant for iron(III) and aluminium(III), where ahpr forms stable complexes, even at low pH levels relevant to biological systems [].

Q2: Can you provide more details about the structure and spectroscopic characterization of this compound and its metal complexes?

A2: this compound (C3H8N2O2) has a molecular weight of 104.11 g/mol. While its basic structure is well-defined, characterizing the specific geometries and electronic properties of its metal complexes often requires multiple spectroscopic techniques. For instance, UV-Vis spectroscopy helps identify different metal(II)-ahpr complexes formed at varying pH levels []. Additionally, Gaussian analysis of the resolved absorption bands provides insights into the coordination sphere around the metal ions []. Furthermore, 51V NMR spectroscopy, coupled with DFT calculations, has been crucial in elucidating the structure and speciation of vanadium(V) complexes with ahpr in solution [].

Q3: How do the structural features of this compound influence its complexation with different metal ions?

A3: The presence of both a hydroxamate group and an amino group within the this compound molecule contributes to its ability to chelate metal ions. The relative stability of the formed complexes varies depending on the metal ion. For example, copper(II) forms the most stable complexes among the divalent metal ions investigated []. This observation suggests that both oxygen and nitrogen donor atoms are involved in coordination with copper(II), potentially leading to square planar complexes []. In contrast, nickel(II) complexes are suggested to primarily involve coordination through the nitrogen atoms, resulting in planar complexes with potentially lower stability compared to their copper(II) counterparts []. These variations highlight the influence of both the ligand's structure and the metal ion's properties on the complex formation and stability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B96127.png)

![Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B96141.png)

![2-Isobutylbenzo[d]thiazole](/img/structure/B96142.png)